4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

Description

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGKMSGPYQNGGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375266 |

Source

|

| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134676-67-8 |

Source

|

| Record name | 4-(1,1-Dimethylethyl) 2,4-thiomorpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134676-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. This guide moves beyond a simple recitation of data, offering insights into the practical application and interpretation of these properties.

Introduction: A Versatile Heterocyclic Building Block

This compound, often abbreviated as Boc-thiomorpholine-2-carboxylic acid, is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a thiomorpholine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of novel therapeutic agents and peptidomimetics.[1][2][3]

The thiomorpholine ring, a sulfur analogue of morpholine, can impart distinct physicochemical properties to a parent molecule, potentially influencing its metabolic stability, binding affinity, and overall pharmacological profile.[1] The Boc protecting group is crucial for synthetic strategy, allowing for selective reactions at the carboxylic acid moiety before being cleanly removed under mild acidic conditions.[1] This guide will delineate the core physical properties that a researcher must understand for its effective handling, characterization, and application.

Chemical and Physical Identity

A clear definition of the compound's identity is the foundation for all laboratory work. The key identifiers and core physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 134676-67-8 | [1][4][5] |

| Molecular Formula | C₁₀H₁₇NO₄S | [1][4][5] |

| Molecular Weight | 247.31 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 127-134°C | [1] |

| Purity | Commonly available at ≥95% or ≥97% | [2][4][5] |

| Synonyms | N-Boc-thiomorpholine-2-carboxylic acid, 4-(tert-butoxycarbonyl)-2-thiomorpholinecarboxylic acid | [4] |

| InChI Key | VJGKMSGPYQNGGK-UHFFFAOYSA-N | [1][4] |

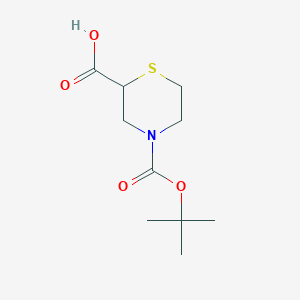

Molecular Structure Visualization

The spatial arrangement of atoms dictates the compound's reactivity and physical characteristics. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of 4-(Boc)-thiomorpholine-2-carboxylic acid.

Spectroscopic Characterization Profile (Theoretical)

While specific spectra depend on the instrument and conditions, a theoretical profile based on the molecular structure provides a powerful tool for identity confirmation.

Infrared (IR) Spectroscopy

The principle of IR spectroscopy is that functional groups absorb infrared radiation at specific frequencies, causing molecular vibrations.[6] For this compound, the spectrum is dominated by the carboxylic acid and carbamate moieties.

Expected Characteristic IR Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches. This breadth is due to strong hydrogen-bonded dimers.[6] |

| Alkane C-H | Stretch | 2980 - 2850 | Sharp peaks, may be superimposed on the broad O-H band.[7][8] |

| Carbamate (Boc) C=O | Stretch | ~1760 - 1690 | Strong, sharp absorption. |

| Carboxylic Acid C=O | Stretch | ~1725 - 1700 | Strong, sharp absorption. The presence of two C=O groups may lead to a broadened peak or two distinct peaks in this region.[9] |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong intensity.[7] |

| Carboxylic Acid O-H | Bend | 1440 - 1395 & 950 - 910 | Medium intensity.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Protons in different chemical environments will resonate at different frequencies (chemical shifts).

-

-COOH (Carboxylic Acid): A very broad singlet, typically highly deshielded (>10-12 ppm).

-

-C(CH₃)₃ (Boc group): A sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm.

-

Thiomorpholine Ring Protons: A series of complex multiplets between ~2.5 and 4.5 ppm. The proton at the C2 position (alpha to the carboxylic acid) would be expected to be the most downfield of the ring protons.

-

-

¹³C NMR: Each unique carbon atom will give a distinct signal.

-

-COOH (Carboxyl Carbon): Expected to appear in the 170-180 ppm range.[9]

-

-NCOO- (Carbamate Carbonyl): Expected in the 150-160 ppm range.

-

-C(CH₃)₃ (Quaternary Carbon): Typically around 80 ppm.

-

-C(CH₃)₃ (Methyl Carbons): A single peak around 28 ppm.

-

Thiomorpholine Ring Carbons: Signals expected between 25-60 ppm.

-

Experimental Protocols & Methodological Insights

Trustworthy data is built on robust experimental design. The protocols described here are self-validating systems for confirming the identity and purity of the compound.

Protocol: Melting Point Determination

Objective: To determine the melting range of the solid compound, which serves as a crucial indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A solvent-free, crystalline solid is essential for an accurate reading.

-

Loading: Finely crush a small amount of the solid. Pack the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (127°C).[1] Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality and Interpretation: A pure crystalline solid typically has a sharp melting range of 1-2°C. The reported range of 127-134°C is somewhat broad, which may reflect the presence of different crystalline forms or minor impurities in commercially available samples.[1] A broad or depressed melting range compared to a reference standard is a strong indicator of impurity.

Protocol: Acquiring an Infrared Spectrum via ATR

Objective: To obtain a vibrational spectrum of the compound to confirm the presence of key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself from the final sample spectrum.

-

Sample Application: Place a small, representative sample of the solid directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for a strong signal, as the IR beam only penetrates a few microns into the sample.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum by the instrument's software.

Expertise & Rationale: ATR is chosen for its simplicity and speed, requiring minimal sample preparation compared to traditional KBr pellet methods. It is a self-validating technique because the expected peaks (broad O-H, sharp C=O) are highly characteristic. The absence of these peaks or the appearance of unexpected signals would immediately invalidate the sample's assumed identity.

Safe Handling and Storage

Prudent laboratory practice requires adherence to established safety protocols.

-

Hazard Classifications: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][10] Some suppliers also list H302 (Harmful if swallowed).

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[1]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. A thorough understanding of its physical properties—from its melting point as a purity check to its spectroscopic signatures for identity confirmation—is not merely academic. It is essential for the successful design and execution of synthetic routes, ensuring the integrity and reproducibility of research outcomes in drug discovery and development. The data and protocols presented in this guide provide the necessary framework for its confident and safe application in the laboratory.

References

- This compound | CAS 134676-67-8 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq_iKpuk5PW8vkHZ5-fbpLeXzKcXFUAPZe9ZiHUa4omG6EU98g83X8rpt1io-DZlr4QgXrUBS5f9hlV-BllYn6B7sNHZVY1Q0x801_rqdq3I0D8DAGki_MsfnjwL8TRLELtSj1]

- N-BOC-thiomorpholine-2-carboxylic acid | 134676-67-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c55ec]

- (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6559076]

- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/125340/DA007LVA]

- N-Boc-morpholine-2-carboxylic acid | 189321-66-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d702727]

- (R)-4-BOC-THIOMORPHOLINE-3-CARBOXYLIC ACID (CAS No. 114525-81-4) SDS. [URL: https://www.xixisys.com/sds/114525-81-4_sds.html]

- 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758169]

- This compound - GuideChem. [URL: https://www.guidechem.com/product_show/1018318.html]

- IR: carboxylic acids - University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-c-acid.html]

- (S)-4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/2061724-57-8.html]

- (S)-4-(tert-butoxycabonyl)morpholine-2-carboxylic acid - Bridge Organics. [URL: https://www.bridgeorganics.com/product/s-4-tert-butoxycabonylmorpholine-2-carboxylic-acid/]

- This compound;CAS No. - ChemShuttle. [URL: https://www.chemshuttle.com/product-info/134676-67-8]

- (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/884512-77-0.html]

- R-4-Boc-thiomorpholine-3-carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/17850]

- Thiomorpholine-2-carboxylic acid | 134676-66-7 - Benchchem. [URL: https://www.benchchem.com/product/b152206]

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- Table of Characteristic IR Absorptions - University of Colorado Boulder. [URL: https://www.colorado.

- (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid | ChemScene. [URL: https://www.chemscene.com/products/index.php?cas=1439319-94-4]

- Thiomorpholines - BLDpharm. [URL: https://www.bldpharm.com/products/Thiomorpholines.html]

- Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.

- Thiomorpholine | C4H9NS | CID 67164 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiomorpholine]

- (R)-4-Boc-thiomorpholine-3-carboxylic acid | CAS 114525-81-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/r-4-boc-thiomorpholine-3-carboxylic-acid-114525-81-4]

- (R)-4-Boc-thiomorpholine-3-carboxylic acid | 114525-81-4 - J&K Scientific. [URL: https://www.jk-sci.com/product-17850]

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. [URL: https://www.echemi.com/cms/1110124.html]

Sources

- 1. This compound|CAS 134676-67-8 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound [cymitquimica.com]

- 5. This compound, CasNo.134676-67-8 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-2-thiomorpholinecarboxylic Acid: Structure, Synthesis, and Applications

Abstract

N-Boc-2-thiomorpholinecarboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a thiomorpholine core, offers a versatile scaffold for creating complex molecules with significant therapeutic potential. The thiomorpholine moiety, a sulfur analogue of morpholine, imparts distinct physicochemical properties that can enhance biological activity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of its chemical structure, detailed spectroscopic elucidation, a field-proven synthesis protocol, and its critical applications, particularly as a constrained amino acid in peptidomimetic design.

Introduction: The Significance of Constrained Heterocyclic Scaffolds

In the landscape of drug discovery, the conformational rigidity of a molecule is a key determinant of its binding affinity and selectivity for a biological target. Constrained amino acids—non-canonical residues that restrict the peptide backbone's flexibility—are invaluable tools for designing peptidomimetics with enhanced proteolytic stability and improved pharmacological profiles.[1][2][3] N-Boc-2-thiomorpholinecarboxylic acid emerges as a compound of significant interest, merging the conformational constraints of a cyclic structure with the electronic and steric properties of a sulfur-containing heterocycle. The tert-butoxycarbonyl (Boc) protecting group facilitates its seamless integration into standard peptide synthesis workflows, making it a highly sought-after intermediate for researchers and drug development professionals.[4][5]

Physicochemical Properties and Structural Elucidation

The precise chemical identity and purity of a synthetic building block are paramount for its successful application. N-Boc-2-thiomorpholinecarboxylic acid is a stable, solid compound under standard laboratory conditions.

Table 1: Physicochemical Properties of N-Boc-2-thiomorpholinecarboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 134676-67-8 | [4] |

| Molecular Formula | C₁₀H₁₇NO₄S | [4][5] |

| Molecular Weight | 247.31 g/mol | [4][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 127-134 °C | [4] |

| Storage Conditions | Sealed in a dry environment, 2-8 °C | [4] |

| Purity | Typically ≥95% |

Chemical Structure

The structure combines a six-membered thiomorpholine ring with a carboxylic acid at the 2-position and a Boc group on the nitrogen at the 4-position.

Spectroscopic Signature Analysis

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Structural Assignment |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong intermolecular hydrogen bonding of the carboxylic acid dimer.[6][7] |

| C=O Stretch (Carboxylic Acid) | ~1710-1725 cm⁻¹ (strong, sharp) | Carbonyl stretch of the saturated carboxylic acid, typically observed for the hydrogen-bonded dimer.[6][8] | |

| C=O Stretch (Boc Group) | ~1680-1700 cm⁻¹ (strong, sharp) | Carbonyl stretch of the urethane (carbamate) functional group. | |

| C-O Stretch | ~1210-1320 cm⁻¹ | Stretching vibration of the C-O single bond in the carboxylic acid group.[7] | |

| ¹H NMR | -COOH Proton | 10-13 ppm (broad singlet) | Highly deshielded proton of the carboxylic acid, signal often broadens due to hydrogen exchange.[6][9] |

| Thiomorpholine Ring Protons | 2.5-4.5 ppm (multiplets) | Protons on the carbons adjacent to nitrogen and sulfur atoms, exhibiting complex splitting patterns. | |

| Boc Group Protons | ~1.45 ppm (singlet, 9H) | Nine equivalent protons of the tert-butyl group, appearing as a strong singlet.[10] | |

| ¹³C NMR | Carboxylic Acid Carbonyl | 170-185 ppm | Deshielded carbonyl carbon of the carboxylic acid functional group.[6][9] |

| Boc Group Carbonyl | ~155 ppm | Carbonyl carbon of the tert-butoxycarbonyl protecting group.[11] | |

| Boc Group Quaternary Carbon | ~80 ppm | Quaternary carbon of the tert-butyl group.[11] | |

| Thiomorpholine Ring Carbons | 40-60 ppm | Carbons of the heterocyclic ring, shifted by adjacent N and S heteroatoms.[12] | |

| Boc Group Methyl Carbons | ~28 ppm | Equivalent methyl carbons of the tert-butyl group.[11] |

Synthesis and Mechanistic Insights

The synthesis of N-Boc-2-thiomorpholinecarboxylic acid is typically achieved through a straightforward, two-step process starting from the parent heterocycle, thiomorpholine-2-carboxylic acid. The logic of this approach hinges on the selective protection of the secondary amine, which allows for subsequent manipulations of the carboxylic acid moiety without interference.

Experimental Protocol: N-Boc Protection

This protocol outlines a robust method for the synthesis of the title compound.

Materials:

-

Thiomorpholine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Carbonate

-

Anhydrous Dichloromethane (DCM)

-

Ethanol & Deionized Water (for recrystallization)

-

Standard glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiomorpholine-2-carboxylic acid in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and prevent the decomposition of the Boc anhydride.

-

Reagent Addition: Add a suitable base (e.g., triethylamine, 1.1 equivalents) to the solution. Subsequently, add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equivalents) dropwise or in portions. The slight excess of Boc₂O ensures complete conversion of the starting material.[4]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 0.5 N HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.[13] The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is obtained after removing the solvent under reduced pressure. High purity (>95%) can be achieved by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Causality and Field Insights:

-

Why Boc₂O? Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.

-

Why Anhydrous Conditions? Water can hydrolyze Boc anhydride, reducing the reaction's efficiency. Therefore, using an anhydrous solvent like DCM is crucial for achieving high yields.

-

Why Base? The reaction liberates an acidic proton from the amine. A non-nucleophilic base like triethylamine is required to neutralize this acid and drive the reaction to completion.

Applications in Research and Development

The utility of N-Boc-2-thiomorpholinecarboxylic acid stems from its dual functionality: the acid serves as a handle for amide bond formation, while the Boc group provides a reliable, acid-labile protection for the amine.

Peptide Synthesis and Peptidomimetics

The primary application is in Solid-Phase Peptide Synthesis (SPPS).[14] The Boc group serves as a temporary protecting group for the α-amino function. In the classical Boc/Bzl SPPS strategy, the Boc group is removed under moderately acidic conditions (e.g., Trifluoroacetic acid, TFA, in DCM), which leaves the more robust, acid-labile side-chain protecting groups (like benzyl ethers) intact.[15][16][17] The newly freed amine can then be coupled with the next activated amino acid in the sequence.

By incorporating this molecule, researchers introduce a thiomorpholine ring into the peptide backbone. This has several strategic advantages:

-

Conformational Constraint: The cyclic nature of the thiomorpholine ring restricts the local torsional angles (phi/psi) of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]

-

Metabolic Stability: The non-canonical structure can impart resistance to enzymatic degradation by proteases, increasing the in-vivo half-life of the resulting peptidomimetic.[3]

-

Modulation of Physicochemical Properties: The sulfur atom in the thiomorpholine ring, compared to the oxygen in a morpholine analog, can alter properties like lipophilicity, hydrogen bonding capacity, and potential for metabolic oxidation, providing a tool to fine-tune the drug-like properties of a lead compound.[4]

Safety and Handling

N-Boc-2-thiomorpholinecarboxylic acid is classified as an irritant. Appropriate safety precautions are mandatory.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[4]

Conclusion

N-Boc-2-thiomorpholinecarboxylic acid stands as a testament to the power of rational molecular design in chemical and pharmaceutical sciences. Its well-defined structure, accessible synthesis, and strategic utility make it an indispensable building block. By providing a means to introduce conformational constraint and a unique heterocyclic element, it empowers researchers to develop novel peptidomimetics and other complex molecules, accelerating the journey from initial concept to potential therapeutic candidates.

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Retrieved from [Link]

-

Ibrahim, T. S., et al. (n.d.). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. Retrieved from [Link]

-

Wilson, A. J. (n.d.). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

-

Jo, H., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Retrieved from [Link]

-

Lenci, E., & Trabocchi, A. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]

-

Ogoshi, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Hay, M. B., & Myneni, S. C. B. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Retrieved from [Link]

-

Hay, M. B., & Myneni, S. C. B. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Hammarström, L. G. J., et al. (n.d.). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

- 1. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

A Senior Application Scientist's Guide to the Spectral Analysis of CAS 134676-67-8 and Related Heterocyclic Compounds

Abstract: This technical guide provides a comprehensive framework for the spectral characterization (NMR, IR, MS) of complex heterocyclic molecules, with a focus on the analytical approach for compounds structurally related to CAS 134676-67-8, identified as 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid.[1] Due to the sparse public availability of complete spectral data for this specific, non-commercial compound, this whitepaper adopts a field-proven, workflow-oriented approach. It details the principles, experimental protocols, and data interpretation strategies that a research scientist would employ to elucidate and validate the structure of such a molecule. By using a well-characterized, structurally analogous compound, 2-aminothiazole, as a practical exemplar, this guide offers tangible insights into predicting and interpreting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern spectroscopic techniques for structural elucidation.

Introduction: The Challenge of Structural Elucidation for Novel Compounds

In the realm of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. However, the synthesis is only validated upon rigorous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.[2] Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous structure determination.

The compound registered under CAS 134676-67-8 is this compound, a sulfur-containing heterocyclic building block.[1] While this compound is noted as a versatile intermediate in medicinal chemistry, a complete, peer-reviewed set of its spectral data is not readily accessible in public databases.[1] This scenario is common for specialized research compounds.

Therefore, this guide pivots from a simple data repository to a more instructive role. It outlines the expert-driven workflow for acquiring and interpreting the necessary spectral data for a molecule of this class. To illustrate these principles concretely, we will reference the known spectral characteristics of 2-aminothiazole, a simpler heterocyclic amine that shares key structural motifs with more complex derivatives and for which ample data exists.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[2][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise in Experimental Design: Causality Behind the Choices

When approaching a novel compound like this compound, the choice of NMR experiments is critical. A standard suite would include ¹H NMR, ¹³C NMR, and 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

¹H NMR: This is the starting point, revealing the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns.[9]

-

¹³C NMR: This experiment identifies the number of unique carbon environments. Unlike proton NMR, signal integration is not typically proportional to the number of carbons, but the chemical shift is highly informative of the carbon's functional group.[10]

-

2D COSY: This experiment maps ¹H-¹H coupling correlations, definitively establishing which protons are adjacent to each other in the molecule's framework.

-

2D HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached, providing an unambiguous assignment of the carbon skeleton.[9]

Protocol Validation: The use of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is fundamental. The choice of solvent can influence chemical shifts, so consistency is key. An internal standard, typically tetramethylsilane (TMS), is added to provide a zero reference point for the chemical shift scale, ensuring data comparability across different experiments and instruments.[2]

Predicted and Exemplar Spectral Interpretation

For this compound, we would anticipate:

-

¹H NMR: Signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), protons on the thiomorpholine ring (complex multiplets in the 2.5-4.5 ppm range), and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm), which would disappear upon D₂O exchange.[10]

-

¹³C NMR: Resonances for the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), the thiomorpholine ring carbons, and a signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

Exemplar Data: 2-Aminothiazole To illustrate the principles, let's consider the ¹H NMR spectrum of 2-aminothiazole.[6]

-

The two protons on the thiazole ring are in different chemical environments and appear as doublets. The proton at C5 typically appears around 6.5 ppm, and the proton at C4 appears around 6.9 ppm.[6]

-

The protons of the amino (-NH₂) group often appear as a broad singlet.[3][5]

-

The coupling constant (J-value) between the C4-H and C5-H protons provides direct evidence of their adjacency on the ring.[6]

| Proton Environment (2-Aminothiazole) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | Variable, broad (e.g., 5.0-7.0) | Singlet (broad) | 2H |

| C5-H | ~6.5 | Doublet | 1H |

| C4-H | ~6.9 | Doublet | 1H |

Table 1: Predicted ¹H NMR data for the exemplar compound 2-aminothiazole.

NMR Workflow Diagram

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence or absence of specific functional groups.[11][12]

Causality and Protocol Validation

The choice of sampling technique (e.g., KBr pellet, thin film, or ATR - Attenuated Total Reflectance) depends on the physical state of the sample. For a solid powder, ATR is a modern, rapid, and reproducible method that requires minimal sample preparation. A background spectrum is always collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, ensuring the trustworthiness of the data.

Predicted and Exemplar Spectral Interpretation

For this compound, key expected absorptions include:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded -OH group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the rings and tert-butyl group.

-

C=O Stretch: Two strong, sharp peaks are expected. One for the carbamate carbonyl (~1680-1700 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹).

Exemplar Data: 2-Aminothiazole The IR spectrum of 2-aminothiazole would be expected to show the following characteristic peaks:[3][5]

-

N-H Stretch: A medium-intensity, two-pronged peak in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic): A weak to medium absorption just above 3000 cm⁻¹.[13][14]

-

C=N and C=C Stretch: Medium to strong absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the thiazole ring.[3]

| Functional Group (2-Aminothiazole) | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3400 | Medium |

| =C-H Stretch (Aromatic) | ~3050 | Weak-Medium |

| C=N / C=C Stretch (Ring) | 1500 - 1650 | Medium-Strong |

| C-S Stretch | 600 - 800 | Weak-Medium |

Table 2: Key IR absorption bands for the exemplar compound 2-aminothiazole.

IR Spectroscopy Workflow Diagram

Caption: Workflow for functional group analysis using ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.

Expertise in Experimental Choices

Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Data would be acquired in both positive and negative ion modes.

-

Positive Mode ([M+H]⁺): The molecule is protonated.

-

Negative Mode ([M-H]⁻): The molecule is deprotonated, which is highly likely for a carboxylic acid.

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint.[16]

Predicted and Exemplar Spectral Interpretation

For this compound (MW = 247.31 g/mol ): [1]

-

HRMS: In positive mode, an ion at m/z 248.0951 corresponding to [C₁₀H₁₈NO₄S]⁺ would be expected. In negative mode, an ion at m/z 246.0805 for [C₁₀H₁₆NO₄S]⁻ would confirm the molecular formula.

-

MS/MS Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or isobutylene is highly probable. The loss of CO₂ (44 Da) from the carboxylate in negative mode is also a common fragmentation pathway.

Exemplar Data: 2-Aminothiazole (MW = 100.14 g/mol ) The mass spectrum of 2-aminothiazole will show an abundant molecular ion peak (M⁺) at m/z 100.[17] Characteristic fragmentation of thiazole rings often involves cleavage of the ring. Common fragmentation pathways for thiazole derivatives can include the loss of small molecules like HCN, H₂S, or cleavage of side chains.[17][18][19] The specific fragmentation pattern helps to confirm the core structure and the identity of substituents.[17][19]

Mass Spectrometry Workflow Diagram

Caption: Workflow for molecular weight and formula determination using ESI-HRMS.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a novel compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While a complete public dataset for CAS 134676-67-8 is not available, this guide has established an authoritative and practical workflow for its characterization. By understanding the causality behind experimental choices, implementing self-validating protocols, and interpreting the resulting data in the context of known chemical principles—illustrated here with 2-aminothiazole—researchers can confidently determine the structure of complex heterocyclic molecules. This integrated spectroscopic approach ensures the scientific integrity required for advancing research and development in chemistry and pharmacology.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]

-

Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & El-Gendy, M. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(3), 1455-1467. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

-

Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). Universal Print. Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 440-446. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved from [Link]

-

IR Spectra of Aromatic Compounds. (2021, April 17). [Video]. YouTube. Retrieved from [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 839. Retrieved from [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (2018). RSC Advances, 8(52), 29555-29565. Retrieved from [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]

-

Garbisch Jr, E. W. (1968). Analysis of complex NMR spectra for the organic chemist. I. Second-order approach with specific application to the two spin system. Journal of Chemical Education, 45(5), 311. Retrieved from [Link]

-

The observed Raman spectrum (a) of 2-aminothiazole in saturation... (n.d.). ResearchGate. Retrieved from [Link]

-

C29H29Cl2F2N5O2S(1300038-54-3). (n.d.). LookChem. Retrieved from [Link]

-

1H NMR Spectrum (1D, benzene, experimental) (HMDB0029306). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

A Database of Reaction Monitoring Mass Spectrometry Assays for Elucidating Therapeutic Response in Cancer. (2011). Proteomics. Clinical applications, 5(9-10), 511–524. Retrieved from [Link]

-

Mesitylene. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mining Structural Information from Gas Chromatography-Electron-Impact Ionization-Mass Spectrometry Data for Analytical-Descriptor-Based Quantitative Structure-Activity Relationship. (2025). Journal of Xenobiotics, 15(6), 177. Retrieved from [Link]

-

Mesitylene. (n.d.). PubChem. Retrieved from [Link]

-

High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. (2015). Analytical Chemistry, 87(18), 9438–9445. Retrieved from [Link]

-

FT-IR spectra of ZIF-67 and the composites. (n.d.). ResearchGate. Retrieved from [Link]

-

Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation. (2025). RSC Advances, 15(6), 177. Retrieved from [Link]

-

CAS Reg. No. 3257-49-6. (n.d.). NIST WebBook. Retrieved from [Link]

-

The infrared spectra (40–3000 cm–1) of potassium hexacyanoferrate and potassium hexacyanocobaltate. (1967). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 40-44. Retrieved from [Link]

Sources

- 1. This compound|CAS 134676-67-8 [benchchem.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. universalprint.org [universalprint.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rsc.org [rsc.org]

- 6. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Mining Structural Information from Gas Chromatography-Electron-Impact Ionization-Mass Spectrometry Data for Analytical-Descriptor-Based Quantitative Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. article.sapub.org [article.sapub.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and efficacy in preclinical studies. This guide provides a detailed examination of the solubility of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, a versatile heterocyclic building block of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding, predicting, and experimentally determining the solubility of this compound, thereby empowering researchers to unlock its full potential.

Introduction to this compound: A Molecule of Interest

This compound, often abbreviated as Boc-thiomorpholine-2-carboxylic acid, is a chiral heterocyclic compound with the molecular formula C₁₀H₁₇NO₄S and a molecular weight of 247.31 g/mol . Its structure is characterized by a thiomorpholine core, a carboxylic acid functional group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of features makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The thiomorpholine scaffold itself is recognized for its diverse biological activities, and derivatives have shown promise in various therapeutic areas.

The presence of both a carboxylic acid (an acidic group) and a Boc-protected amine (a group that can be deprotected to a basic amine) imparts amphiprotic potential, while the thiomorpholine ring and the bulky tert-butyl group contribute to its overall lipophilicity. These structural elements collectively govern its solubility behavior in different solvent systems.

Theoretical Solubility Profile: A Predictive Analysis

Based on its molecular structure, we can anticipate the solubility of this compound in various solvent classes:

-

Aqueous Solubility: The presence of the carboxylic acid group suggests some degree of solubility in water, likely enhanced at higher pH values where the carboxylic acid is deprotonated to the more soluble carboxylate salt. However, the lipophilic Boc group and the thiomorpholine ring are expected to limit its overall aqueous solubility, especially at neutral and acidic pH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective at solvating a wide range of organic molecules. It is anticipated that the compound will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol are also expected to be good solvents for this compound. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and the carbonyl group of the Boc protecting group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid and the overall molecular polarity, the solubility in nonpolar solvents like hexane is expected to be low.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound, providing a true measure of its saturation solubility.

Principle of the Shake-Flask Method

An excess of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Step-by-Step Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Hexane)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter into a clean vial.

-

Sample Dilution: If necessary, dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted (or undiluted) supernatant using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved. The use of a calibrated analytical method with a standard curve ensures the accuracy of the concentration measurement. The choice of a 24-48 hour equilibration period is based on the principle that this is generally sufficient time for most organic compounds to reach thermodynamic equilibrium.

Data Presentation: A Framework for Your Findings

As specific quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask/HPLC | ||

| PBS (pH 7.4) | 25 | Shake-Flask/HPLC | ||

| 0.1 M HCl | 25 | Shake-Flask/HPLC | ||

| 0.1 M NaOH | 25 | Shake-Flask/HPLC | ||

| Methanol | 25 | Shake-Flask/HPLC | ||

| Ethanol | 25 | Shake-Flask/HPLC | ||

| DMSO | 25 | Shake-Flask/HPLC | ||

| Acetonitrile | 25 | Shake-Flask/HPLC | ||

| Dichloromethane | 25 | Shake-Flask/HPLC | ||

| Hexane | 25 | Shake-Flask/HPLC |

Visualizing the Process and Structure

To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Chemical structure of the topic compound.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that dictates its utility in both synthetic and biological applications. While predictive models based on its structure provide valuable initial insights, rigorous experimental determination remains essential. The shake-flask method detailed in this guide offers a robust and reliable approach for obtaining accurate thermodynamic solubility data. The generation of a comprehensive solubility profile in a range of pharmaceutically relevant solvents will undoubtedly accelerate the development of novel therapeutics derived from this promising chemical scaffold. Further studies could explore the impact of temperature, pH, and the presence of co-solvents on the solubility of this compound, providing an even deeper understanding of its physicochemical behavior.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

Abstract: This guide provides an in-depth examination of the safety protocols and handling procedures for 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (CAS: 134676-67-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven methodologies. The core objective is to foster a proactive safety culture by explaining the causality behind each procedural step, ensuring that every protocol is a self-validating system for risk mitigation.

Compound Profile and Significance

This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure features a thiomorpholine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protected amine. This combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly novel therapeutic agents.[1][2] The Boc group provides a reliable method for protecting the amine functionality, allowing for selective reactions at the carboxylic acid moiety before being cleanly removed under mild acidic conditions.[1] The presence of the sulfur atom in the thiomorpholine ring, a key distinction from its morpholine analog, can impart unique physicochemical properties to a final compound, potentially influencing its metabolic stability and target binding affinity.[1]

Given its utility and reactivity, a thorough understanding of its properties and associated hazards is paramount for safe handling in a research and development setting. All use of this compound should be restricted to laboratory settings by technically-qualified individuals.[3]

| Property | Value | Source |

| CAS Number | 134676-67-8 | [1][4] |

| Molecular Formula | C₁₀H₁₇NO₄S | [1][5] |

| Molecular Weight | 247.31 g/mol | [1][2] |

| Appearance | Off-white to white solid | [5] |

| Melting Point | 127-134°C | [1] |

| Synonyms | N-Boc-2-thiomorpholinecarboxylic acid; 4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid | [4] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Expert Analysis of Hazards:

-

Skin and Eye Irritation (H315, H319): The presence of the carboxylic acid group contributes to the compound's acidic nature, making it a primary irritant upon contact with skin and eyes. Prolonged contact can lead to inflammation, redness, and discomfort.[7] The mechanism involves localized disruption of cell membranes and proteins.

-

Respiratory Irritation (H335): As a fine solid powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing and shortness of breath.[6][7]

Primary Routes of Exposure:

-

Inhalation: Breathing in airborne dust.

-

Skin Contact: Direct contact with the solid compound.

-

Eye Contact: Direct contact with airborne or transferred particles.

-

Ingestion: Accidental swallowing of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, starting with robust engineering controls and supplemented by appropriate PPE. This follows the established hierarchy of controls to ensure the highest level of safety.

Caption: Workflow for weighing and dispensing the compound.

4.1. Preparation and Pre-Handling

-

Identify Hazards: Review the Safety Data Sheet (SDS) before beginning work. [5][7]2. Don PPE: Put on all required PPE as described in Section 3.2.

-

Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

-

Assemble Materials: Gather all necessary equipment (spatulas, weigh paper/boat, reaction vessel) and place them inside the fume hood.

4.2. Weighing and Dispensing

-

Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.

-

Transfer Solid: Carefully use a clean spatula to transfer the desired amount of the solid compound from the storage container to the weigh boat. Perform this action slowly and deliberately to minimize the generation of airborne dust.

-

Close Container: Immediately and securely close the main storage container to prevent contamination and moisture uptake. [1]4. Record Mass: Record the final mass.

4.3. Addition to Reaction

-

Dissolution: If adding to a solvent, carefully transfer the weighed solid into the reaction vessel.

-

Rinse: Rinse the weigh boat with a small amount of the reaction solvent to ensure a complete quantitative transfer.

4.4. Post-Handling and Decontamination

-

Clean Equipment: Thoroughly clean all spatulas and glassware that came into contact with the compound.

-

Clean Workspace: Decontaminate the surface of the fume hood where the work was performed.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete. [7][8]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [5]The recommended storage temperature is between 2-8°C. [1] * Rationale: Storing at reduced temperatures and under dry conditions minimizes the risk of chemical degradation, such as hydrolysis of the Boc protecting group. A tight seal prevents the uptake of atmospheric moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. [7] * Rationale: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can be initiated by strong oxidizers. This reaction is exothermic and can compromise the structural integrity of the molecule, leading to the formation of undesired sulfoxides or sulfones. [1]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

-

Spill Response:

-

Small Spill: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. [5]Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminant.

-

Large Spill: Evacuate the immediate area and prevent entry. Alert laboratory personnel and contact the institutional safety office.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6] * Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove contaminated clothing. [5][6] * Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. [5][7] * Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur. [5]* Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂). * Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). [7]

-

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weigh boats) and residual material, must be treated as hazardous chemical waste.

-

Collection: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.

-

Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.

-

Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [7][8]

References

-

(2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Abound. Retrieved from [Link]

Sources

- 1. This compound|CAS 134676-67-8 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aboundchem.com [aboundchem.com]

- 4. This compound [cymitquimica.com]

- 5. fishersci.de [fishersci.de]

- 6. 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Boc-Protected Heterocyclic Carboxylic Acids: Synthesis, Application, and Strategy in Modern Drug Discovery

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness, reliability, and predictable reactivity, particularly in the protection of amine functionalities. This guide provides an in-depth technical exploration of Boc-protected heterocyclic carboxylic acids, a class of building blocks indispensable to peptide synthesis and medicinal chemistry. We will delve into the causality behind experimental choices for their synthesis, application, and deprotection, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical reference, complete with detailed protocols, comparative data, and mechanistic diagrams to support both bench-level execution and strategic planning in complex synthetic campaigns.

The Strategic Importance of the Boc Group and Heterocyclic Scaffolds

In the landscape of drug discovery, heterocyclic compounds are arguably the largest and most varied family of molecular fragments, forming the privileged structures of countless pharmacologically active agents. Their unique electronic and steric properties allow for fine-tuning of a molecule's solubility, bioavailability, and binding affinity.[1] The carboxylic acid moiety, in particular, is a crucial pharmacophore found in over 450 marketed drugs, prized for its ability to form strong electrostatic and hydrogen bond interactions with biological targets.[2]

However, the very reactivity that makes these functional groups—the heterocyclic amine and the carboxylic acid—valuable also presents a significant synthetic challenge. Unmasked, these groups can interfere with desired chemical transformations.[] This necessitates a protection strategy, and the tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ideal balance of properties.[][4]

Key Advantages of the Boc Protecting Group:

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of the molecule.[4][5]

-

Mild Cleavage: It is readily removed under moderately acidic conditions, which are orthogonal to many other protecting groups.[6][7]

-

Improved Solubility: The bulky and lipophilic tert-butyl group can enhance the solubility of intermediates in common organic solvents, simplifying purification.[8]

This guide focuses on the synergy between the versatile Boc protecting group and the medicinally vital heterocyclic carboxylic acid scaffold, providing the foundational knowledge required to leverage these building blocks effectively.

Synthesis and Protection: The Causality of Reagent Choice

The introduction of the Boc group onto the nitrogen atom of a heterocyclic carboxylic acid is a critical first step. The standard and most reliable method involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9]

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate quickly decomposes into carbon dioxide and tert-butoxide, which then deprotonates the newly acylated amine, driving the reaction to completion.[9][10]

Protocol: General Procedure for N-Boc Protection

This protocol is a robust starting point for the N-Boc protection of a variety of heterocyclic carboxylic acids.

Materials:

-

Heterocyclic carboxylic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Solvent: Dioxane/Water (1:1), Tetrahydrofuran (THF), or Acetonitrile (ACN)

-

Ethyl acetate (for extraction)

-

1M Hydrochloric acid (HCl) (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve the heterocyclic carboxylic acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).[11]

-

Basification: Add the base (e.g., NaHCO₃) and stir until fully dissolved. The base is critical to neutralize the carboxylic acid and the acidic byproducts of the reaction, ensuring the amine remains nucleophilic.

-

Reagent Addition: Add (Boc)₂O to the solution. A slight excess ensures complete conversion of the starting material.

-

Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching and pH Adjustment: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1M HCl. This step protonates the carboxylate, making the product extractable into an organic solvent, and also quenches any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Core Applications in Synthesis

Boc-protected heterocyclic carboxylic acids are premier building blocks, primarily in Solid-Phase Peptide Synthesis (SPPS) and as scaffolds in medicinal chemistry programs.

Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl Strategy

The Boc/Bzl strategy, pioneered by R.B. Merrifield, is a classical and powerful method for SPPS.[12] It relies on a "quasi-orthogonal" protection scheme where the temporary Nα-Boc group is removed by moderate acid, while more permanent benzyl-based (Bzl) side-chain protecting groups require a much stronger acid for cleavage.[13][14]

The SPPS Cycle using Boc Chemistry:

In this workflow, a Boc-protected heterocyclic carboxylic acid can be incorporated just like any other amino acid. The Boc group protects the N-terminus during the coupling step, and is then selectively removed to allow for the addition of the next residue in the sequence.[15]

Medicinal Chemistry and Fragment-Based Drug Design

Heterocyclic scaffolds are fundamental to modern drug discovery.[16] Boc-protected versions serve as versatile starting materials that allow for selective modification at the carboxylic acid group (e.g., amide bond formation) while the heterocyclic nitrogen is masked. Once the desired modifications are complete, the Boc group can be removed to reveal the free amine for further functionalization or to serve as a key pharmacophoric feature in the final compound.[] This strategy provides a modular approach to building libraries of complex molecules around a core heterocyclic template.[18]

The Critical Step: Boc Group Cleavage (Deprotection)

The removal of the Boc group is arguably its most important feature. The choice of deprotection conditions is dictated by the sensitivity of the substrate to acid.

Mechanism of Acid-Catalyzed Deprotection

Deprotection is an acid-catalyzed elimination reaction. The carbamate carbonyl is first protonated by a strong acid like trifluoroacetic acid (TFA).[9] This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The molecule then fragments, releasing the stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[9][19]

The Problem of the tert-Butyl Cation: Side Reactions and Scavengers

The tert-butyl cation generated during deprotection is a potent electrophile.[8] In peptide synthesis, it can attack nucleophilic side chains, particularly those of Tryptophan (Trp) and Methionine (Met), leading to undesired alkylated byproducts.[15][20]

To mitigate this, scavengers are added to the deprotection cocktail. These are nucleophilic species designed to trap the tert-butyl cation before it can react with the substrate.

| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |

| Anisole / Thioanisole | Tryptophan (Trp) | 1-5% (v/v) | Acts as a Friedel-Crafts substrate to trap the t-Bu⁺ cation.[21] |

| 1,2-Ethanedithiol (EDT) | Tryptophan (Trp) | 1-2% (v/v) | Traps the t-Bu⁺ cation. |